molecular formula C10H8ClNO2 B2734204 methyl 4-chloro-1H-indole-2-carboxylate CAS No. 230291-43-7

methyl 4-chloro-1H-indole-2-carboxylate

Cat. No. B2734204
M. Wt: 209.63
InChI Key: VCWSTLMSXZPPMD-UHFFFAOYSA-N
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Patent
US06335360B1

Procedure details

Methyl 2-azido-3-(2-chlorophenyl)-propenoate (3.566 g, 144 mmol) was suspended in toluene (800 ml) and the mixture was heated at reflux for three hours, then cooled and allowed to stir at room temperature overnight. A yellow crystalline material was obtained by filtration and recrystallised from hexane.
Name
Methyl 2-azido-3-(2-chlorophenyl)-propenoate
Quantity
3.566 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])[C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1>[CH3:8][O:7][C:5]([C:4]1[NH:1][C:15]2[C:10]([CH:9]=1)=[C:11]([Cl:16])[CH:12]=[CH:13][CH:14]=2)=[O:6]

Inputs

Step One
Name
Methyl 2-azido-3-(2-chlorophenyl)-propenoate
Quantity
3.566 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OC)=CC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
A yellow crystalline material was obtained by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(=O)C=1NC2=CC=CC(=C2C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.